Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it suitable for drug development, material synthesis, and catalysis. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridin-3-yloxy compounds under specific conditions. One common method involves the mesylation of a precursor compound followed by treatment with benzylamine to yield the desired azetidine . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different derivatives.
Substitution: The azetidine ring allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different azetidine derivatives .
Scientific Research Applications
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in material synthesis and catalysis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which allows it to participate in various chemical reactions. This reactivity can be harnessed in different applications, such as drug development and catalysis .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.
Uniqueness
Benzyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
benzyl 3-pyridin-3-yloxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(20-12-13-5-2-1-3-6-13)18-10-15(11-18)21-14-7-4-8-17-9-14/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVWPWGYUIHBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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